This compound is a phenylpyrazole derivative ectoparasiticide used on dogs against fleas and ticks. It kills parasites through contact by targeting the insect's nervous system [1].
The table below summarizes this core mechanism:
| Aspect | Description |
|---|---|
| Drug Class | Phenylpyrazole insecticide and acaricide [1] |
| Primary Target | GABA-gated chloride channels (GABAA receptors) [1] |
| Mechanism | Receptor antagonist (inhibitor) [1] |
| Key Effect | Central nervous system hyperexcitation in parasites [1] |
| Outcome | Paralysis and death of fleas and ticks [1] |
Understanding GABA receptor function provides context for this compound's action and research methods.
GABAA receptors are ligand-gated ion channels that mediate most fast inhibitory neurotransmission in the central nervous system. When GABA binds, the channel opens, allowing chloride ions (Cl⁻) to flow into the neuron, typically making it less likely to fire (hyperpolarization) [2] [3].
While specific protocols for this compound are not detailed in the search results, established methodologies for studying similar compounds include:
The following diagrams illustrate the core concepts and experimental workflows.
Research workflow for this compound's mechanism of action.
This compound blocks the GABA-A receptor, preventing chloride influx and causing paralysis.
This compound's specific and potent action on invertebrate GABA receptors makes it an effective ectoparasiticide. The established preclinical framework is essential for developing similar drugs [5] [6]. A promising research direction is to investigate potential cross-talk with glutamate signaling, as the balance between GABAergic inhibition and glutamatergic excitation is fundamental to nervous system function. A systems biology approach, using mathematical modeling of signaling pathways, could help predict off-target effects or the emergence of resistance [7].
Pyriprole is a phenylpyrazole insecticide designed to control external parasites like fleas and ticks on dogs [1] [2]. Its action is primarily contact-based, and it is rapidly distributed through the animal's hair coat after topical application [2].
The following diagram illustrates the logical sequence of this compound's action on the insect nervous system.
The following methodology is adapted from established techniques for recording insect central nervous system (CNS) activity, which can be applied to study this compound's effects [3].
This protocol uses the Drosophila melanogaster larval CNS as a model system to measure the physiological effects of neuroactive agents like this compound.
Key Applications:
Materials and Equipment:
Procedure:
The table below summarizes core quantitative data on this compound for easy reference [1].
| Property | Value / Description |
|---|---|
| IUPAC Name | 1-(2,6-dichloro-α,α,α-trifluoro-para-tolyl)-4-(difluoromethylthio)-5-[(2-pyridylmethyl)amino]pyrazole-3-carbonitrile [1] |
| Chemical Formula | C₁₈H₁₀Cl₂F₅N₅S [1] |
| Molecular Mass | 494.27 g·mol⁻¹ [1] |
| CAS RN | 394730-71-3 [1] |
| Veterinary Substance Type | Insecticide, Antiparasitic, Acaricide [1] |
| Mode of Action | GABA-gated chloride channel inhibitor [1] |
| Mammalian Acute Oral LD₅₀ (Rat) | > 5000 mg kg⁻¹ (indicating low acute mammalian toxicity) [1] |
When evaluating insecticides with novel modes of action, consider that standard bioassay protocols developed for neurotoxins may not be suitable.
Pyriprole is a non-systemic insecticide and acaricide, meaning it acts through contact with the parasite [1]. Its efficacy comes from targeting the nervous system.
The diagram below illustrates the neurotoxic pathway:
This compound's pathway from application to parasite lethality.
This mechanism is particularly significant because GABA-gated chloride channels are more abundant in invertebrate nerves, which contributes to the compound's selective toxicity [2] [3].
This compound has a broad spectrum of activity against major ectoparasites that infest dogs and, in experimental studies, rabbits.
| Parasite | Efficacy Notes | Key Citations |
|---|---|---|
| Fleas | Controls existing infestations within 24-48 hours; provides at least 4 weeks of protection against reinfestation. | [4] [1] |
| Ticks | Effective against major species including Ixodes ricinus, Ixodes scapularis, Dermacentor variabilis, Dermacentor reticulatus, Amblyomma americanum, and Rhipicephalus sanguineus. | [4] |
| Mites | 100% efficacy against Psoroptes ovis (ear mite) and Leporacarus gibbus in naturally infested rabbits; led to remission of lesions. | [5] |
Researchers use standardized bioassays to evaluate the efficacy of acaricides like this compound. The methodologies for key tests are outlined below.
The AIT is a standard bioassay for assessing the effects of acaricides on engorged adult female ticks, evaluating both mortality and reproductive damage [6].
The LPT is a benchmark method for determining acaricide resistance in tick populations and for evaluating new compounds [6].
The workflow for these tests is as follows:
Standardized bioassay workflows for acaricide efficacy evaluation.
The table below summarizes the available quantitative data on Pyriprole's safety and pharmacokinetics (PK) in dogs, primarily from a safety summary [1].
| Parameter | Details/Value | Conditions / Notes |
|---|
| Absorption | • Topical Absorption: ~5% of administered dose. • Time to Spread: Spreads in hair coat within 21 hrs. • Depot: Sebaceous glands [1]. | Formulation: 12.5% spot-on [1] [2]. | | Distribution | • Lipophilicity: High. • Residual Effect: ~45% of dose remains on skin/hair coat after 3 weeks [1]. | Provides long-lasting effect against parasites [1]. | | Metabolism | • Extent: Rapidly metabolized in the liver. • Primary Metabolites: Sulfone and sulfoxide derivatives [1]. | No parent compound (this compound) found in blood samples [1]. | | Excretion | • Feces: Up to 60%. • Urine: Up to 20% [1]. | Excretion of absorbed drug and its metabolites [1]. | | Acute Toxicity (Dogs) | • 5x Therapeutic Dose: One of eight dogs showed transient ataxia, trembling, panting, and convulsions (resolved in 18 hrs). • 10x Therapeutic Dose: Symptoms included muscular contractions, seizures, unsteadiness, and difficult breathing (resolved in 48 hrs) [1]. | Symptoms primarily affect the Central Nervous System (CNS). The product is generally well-tolerated at therapeutic doses [1]. |
The available source describes the general methodology for the key toxicity and pharmacokinetic studies from which the above data was derived [1].
The following diagram illustrates the general journey of this compound in dogs, based on the data from the safety summary. This reflects the typical Absorption, Distribution, Metabolism, and Excretion (ADME) process.
This compound ADME pathway in dogs after topical application, based on available data [1].
Please be aware of the following limitations in the information provided:
The table below summarizes the available mammalian toxicity data for pyriprole. Note that many standard toxicological endpoints are not available in the searched literature.
| Toxicological Parameter | Details | Source / Notes |
|---|---|---|
| Acute Oral LD₅₀ (Rat) | > 5000 mg/kg | Cited as "Low" toxicity [1]. |
| Neurotoxicity Mode of Action | Blocks GABA-gated chloride channels in the central nervous system, leading to hyperexcitation and death in target parasites [1] [2] [3]. | Similar to fipronil; high specificity for insect GABA receptors [2]. |
| Clinical Signs of Toxicosis | Convulsions, tremors, ataxia, rigidity, hyperactivity or hypoactivity, vocalization, aggression [2]. | Based on phenylpyrazole class effects (e.g., fipronil) [2]. |
| Dermal Toxicity | No specific data for this compound. Fipronil (same class) has low dermal absorption (<1% in rats) [2]. | Dermal application is the primary route for veterinary products [1] [3]. |
| Regulatory Status (GB/UK) | Not approved [1]. | |
| Regulatory Status (EU) | Approved [1] [3]. |
Available information lacks details needed for a full safety profile assessment:
The primary mechanism of this compound, shared across the phenylpyrazole class, is illustrated below. This mechanism is highly selective for insects, which is the basis for its safety in mammals at therapeutic doses.
Diagram Caption: this compound acts by blocking GABA-gated chloride channels, preventing neuronal inhibition and leading to lethal hyperexcitation in target parasites [1] [2] [3].
The table below summarizes the fundamental technical data available for this compound.
| Parameter | Specification |
|---|---|
| IUPAC Name | 1-(2,6-dichloro-α,α,α-trifluoro-para-tolyl)-4-(difluoromethylthio)-5-[(2-pyridylmethyl)amino]pyrazole-3-carbonitrile [1] |
| Chemical Formula | C₁₈H₁₀Cl₂F₅N₅S [1] |
| CAS RN | 394730-71-3 [1] |
| Veterinary Uses | Treatment of external parasites (e.g., fleas) on dogs and cats [1] |
| Formulation | Often supplied as a spot-on treatment for the skin [1] |
| Mode of Action | Non-systemic insecticide that causes uncontrolled nervous system activity in parasites, leading to death. It acts as an inhibitor of GABAₐ receptors [1]. |
| Chemical Class | Phenylpyrazole (an analogue of fipronil) [1] |
Since direct data on this compound is scarce, examining its well-studied analogue, fipronil, can provide valuable insights into its potential metabolic and environmental pathways [1]. The following diagram illustrates the potential degradation pathways for phenylpyrazole insecticides like this compound, based on the established behavior of fipronil [2].
Potential environmental degradation pathways for phenylpyrazole insecticides like this compound, based on fipronil data [2].
The table below outlines the major transformation products identified for fipronil, which may be analogous to those for this compound.
| Metabolite / Transformation Product | Primary Formation Process | Key Characteristics |
|---|---|---|
| This compound Sulfone | Oxidation (aerobic, biotic/abiotic) [2] | Often a major metabolite; can be more persistent and toxic than the parent compound [2]. |
| This compound Sulfide | Reduction (anaerobic, biotic/abiotic) [2] | More toxic and persistent than parent under anaerobic conditions [2]. |
| This compound Desulfinyl | Photolysis (UV light) [2] | Formed primarily by sunlight; can be more toxic to non-target organisms [2]. |
| This compound Amide | Hydrolysis (particularly in alkaline conditions) [2] | Generally considered less toxic [2]. |
To address the knowledge gaps, the following experimental approaches are recommended, drawing from standard methodologies used for similar compounds.
In Vitro Metabolism Studies
Environmental Fate Studies
The potential for this compound to form persistent and toxic transformation products necessitates thorough investigation. Key research priorities should include:
Pyriprole is a phenylpyrazole insecticide, sharing its chemical class with the more widely studied fipronil [1]. Its primary mode of action is targeting the GABA-gated chloride channels in the insect central nervous system, leading to neuronal hyperexcitation and death [1].
Based on established resistance mechanisms to other insecticides, particularly fipronil, the following pathways are theoretically applicable to this compound resistance [2] [3]:
| Potential Mechanism | Description | Documented in Related Insecticides |
|---|---|---|
| Target-Site Resistance | Modification of the GABA receptor (e.g., through mutations) reduces the insecticide's ability to bind effectively [2]. | Yes (e.g., resistance to dieldrin, fipronil) [2]. |
| Metabolic Resistance | Overproduction of detoxification enzymes (esterases, glutathione S-transferases, cytochrome P450 monooxygenases) breaks down the insecticide before it reaches its target [2] [3]. | Very common; a primary mechanism for many classes of insecticides [3]. |
| Penetration Resistance | Reduced cuticular permeability slows the insecticide's penetration into the insect's body [2]. | Observed in various resistant mosquito strains [2]. |
To empirically determine and confirm this compound resistance mechanisms, you can employ the following integrated methodologies, which are standard in the field [4]:
| Method | Application in Resistance Characterization | Specific Example |
|---|---|---|
| Bioassays with Synergists | To screen for metabolic resistance. Pre-exposure to a synergist that inhibits specific detoxification enzymes can restore insecticide efficacy [4]. | Piperonyl butoxide (PBO) to inhibit P450s [4]. |
| Molecular Diagnostics (PCR) | To identify specific target-site mutations (e.g., in GABA receptor genes) known to confer resistance [4]. | PCR-based assays for knockdown resistance (kdr) mutations [4]. |
| Gene Expression Analysis (qPCR, RNA-seq) | To identify overexpression of detoxification enzyme genes (e.g., P450s, esterases) in resistant strains [4]. | qPCR to compare gene expression levels between resistant and susceptible strains [4]. |
| Biochemical Assays | To measure the activity level of detoxification enzymes (e.g., esterases) in individual insects [4]. | Measuring enzyme activity levels with a biochemical assay [4]. |
The workflow below outlines the process of integrating these methods to characterize resistance mechanisms.
The available scientific literature confirms this compound's mode of action but does not contain detailed, publicly available studies on specific resistance mechanisms for this particular compound.
The table below consolidates the fundamental technical and regulatory data for Pyriprole.
| Property Category | Details |
|---|---|
| IUPAC Name | 1-(2,6-dichloro-α,α,α-trifluoro-para-tolyl)-4-(difluoromethylthio)-5-[(2-pyridylmethyl)amino]pyrazole-3-carbonitrile [1] |
| CAS RN | 394730-71-3 [1] [2] |
| Molecular Formula | C₁₈H₁₀Cl₂F₅N₅S [1] [2] [3] |
| Molecular Mass | 494.27 g·mol⁻¹ [1] [3] |
| Mode of Action | GABA-gated chloride channel (GABAA receptor) inhibitor [1] [3] |
| Veterinary Substance Type | Insecticide, Antiparasitic, Acaricide [1] |
| Substance Origin | Synthetic [1] |
| Example Product | Prac-tic (Spot On Solution for Dogs) [1] [3] |
| EU Regulatory Status | Approved [1] |
| UK (GB) Regulatory Status | Not approved [1] |
This compound is a phenylpyrazole compound that acts as a non-systemic ectoparasiticide. It is an analogue of fipronil and kills parasites through contact by disrupting the normal function of the central nervous system [1] [3].
The following diagram illustrates the general preclinical and clinical development pathway for a veterinary pharmaceutical like this compound, based on standard industry practices.
General drug development workflow from candidate selection to market approval.
For your technical guide, please note the following critical information gaps and practical considerations:
The table below summarizes key quantitative data from an efficacy study on this compound topical solution for dogs against the cat flea (Ctenocephalides felis).
| Study Parameter | Details & Results |
|---|---|
| Product | This compound topical solution (e.g., Prac-tic) [1]. |
| Target Pest | Cat flea, Ctenocephalides felis [1]. |
| Application | Single topical spot-on treatment [1]. |
| Efficacy Outcome | Treatment demonstrated efficacy against an established adult flea infestation. Monthly treatment was effective in preventing reinfestation [1]. |
| Comparative Agents | Studies exist comparing pioneer fipronil/(S)-methoprene and spinosad, providing context for product performance evaluation [1] [2]. |
While a full methodology for this compound is not available, the following framework outlines standard procedures for topical pet product efficacy testing against fleas, as guided by regulatory bodies [3].
This protocol evaluates the product's direct effect and lasting power on a substrate.
This protocol evaluates the product's effectiveness in a setting that mimics a real-world infestation.
The following diagram illustrates the logical workflow for a simulated home environment efficacy study, integrating the key methodological steps described above.
Pyriprole is a veterinary pharmaceutical compound belonging to the phenylpyrazole chemical class that has demonstrated significant efficacy against external parasites in dogs, particularly fleas and ticks. Marketed under the brand name Prac-tic, this compound exhibits its insecticidal activity through contact action, rapidly distributing through the hair coat following topical application and maintaining insecticidal efficacy for a minimum of four weeks against new infestations [1]. The mechanism of action involves the inhibition of γ-aminobutyric acid (GABA)-gated chloride channels in the nervous system of target parasites, resulting in uncontrolled hyperactivity of the central nervous system and subsequent parasite death [1].
Insect Growth Regulators (IGRs) represent a distinct class of insecticidal compounds that function by disrupting critical physiological processes in insect development rather than through direct toxicity. These compounds are characterized by their high specificity to target insects and favorable safety profiles in non-target organisms, including mammals [2] [3]. IGRs are categorized into three primary classes based on their mode of action: juvenile hormone analogs (e.g., pyriproxyfen, methoprene), chitin synthesis inhibitors (e.g., lufenuron, diflubenzuron), and ecdysone receptor agonists (e.g., methoxyfenozide, tebufenozide) [2].
The strategic combination of this compound with IGRs presents a promising approach for comprehensive ectoparasite management, integrating immediate adulticidal activity with long-term disruption of parasite development cycles. This application note provides detailed protocols for researchers investigating the efficacy, safety, and practical implementation of these combination therapies, with particular emphasis on their application in veterinary medicine for canine ectoparasite control [1] [2].
This compound is characterized by its specific chemical structure as 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[(difluoromethyl)thio]-5-[(2-pyridinylmethyl)amino]-1H-pyrazole-3-carbonitrile, with a molar mass of 494.27 g·mol⁻¹ [1]. As a phenylpyrazole derivative, it shares structural similarities with fipronil but possesses distinct properties that contribute to its efficacy profile. The compound is formulated for topical administration as a spot-on treatment, with rapid distribution throughout the dog's hair coat occurring within 24 hours post-application [1]. This distribution mechanism enables this compound to maintain insecticidal concentrations at the skin surface and hair shafts, providing sustained protection against ectoparasites.
The primary mechanism of this compound's insecticidal activity involves the non-competitive antagonism of GABA-gated chloride channels in the insect nervous system [1]. GABA serves as the principal inhibitory neurotransmitter in the insect central nervous system, and its disruption by this compound leads to uncontrolled neuronal excitation, resulting in hyperexcitation, paralysis, and eventual death of the target parasites. This mechanism is particularly effective against fleas (Ctenocephalides felis, Ctenocephalides canis) and various tick species (Ixodes ricinus, Rhipicephalus sanguineus) [1]. It is important to emphasize that this compound exerts its effects through contact activity, meaning parasites are eliminated without requiring systemic absorption or oral ingestion by the target pests.
Insect Growth Regulators comprise a diverse group of compounds that interfere with critical physiological processes unique to insects, particularly those governing growth, development, and reproduction [2]. The table below summarizes the principal IGR classes relevant to combination therapy with this compound:
Table 1: Classification and Properties of Major Insect Growth Regulator Classes
| IGR Class | Representative Compounds | Primary Molecular Target | Physiological Effect | Spectrum of Activity |
|---|---|---|---|---|
| Juvenile Hormone Analogs | Pyriproxyfen, Methoprene, Fenoxycarb | Juvenile hormone receptor | Disrupts metamorphosis; prevents adult emergence | Fleas, Mosquitoes, Flies |
| Chitin Synthesis Inhibitors | Lufenuron, Diflubenzuron, Chlorfluazuron | Chitin synthase enzyme | Inhibits cuticle formation; disrupts molting | Fleas, Ticks, Beetles |
| Ecdysone Agonists | Methoxyfenozide, Tebufenozide | Ecdysone receptor | Induces premature lethal molting | Moths, Beetles, Flies |
Juvenile Hormone Analogs (JHAs) mimic the action of natural juvenile hormones in insects, which normally regulate the timing of metamorphosis and reproductive development [2]. When applied during critical developmental stages, JHAs prevent successful maturation from larval to adult stages, resulting in the formation of non-viable intermediate forms or inhibition of emergence. For example, pyriproxyfen has demonstrated exceptional efficacy against housefly (Musca domestica) larvae with LC₅₀ values of approximately 7.10 ppm, effectively suppressing adult emergence at concentrations as low as 75.0 ppm [4].
Chitin Synthesis Inhibitors (CSIs) specifically target the formation of chitin, an essential polysaccharide component of the insect exoskeleton [2]. During molting, insects rely on the synthesis of new chitin to form a functional exoskeleton; CSIs disrupt this process by inhibiting chitin synthase enzymes, leading to impaired cuticle formation, failed molting, and eventual death. Studies have demonstrated that chlorfluazuron, a potent CSI, exhibits remarkable larvicidal activity against Musca domestica with LC₅₀ values of 6.79 ppm [4].
Ecdysone Agonists mimic the action of ecdysteroids, the hormones responsible for initiating the molting process [2]. These compounds prematurely activate the molting cascade, leading to untimed and incomplete ecdysis, desiccation, and death. Methoxyfenozide and tebufenozide have been identified as particularly selective ecdysone agonists with minimal effects on non-target organisms, making them valuable components in integrated pest management programs [2] [5].
The combination of this compound with insect growth regulators represents a sophisticated approach to ectoparasite management that addresses multiple vulnerabilities in the parasite life cycle simultaneously. The scientific rationale for this strategy is rooted in the complementary mechanisms of action exhibited by these compound classes, which target distinct physiological systems in parasites at different developmental stages [1] [2].
This compound provides immediate knockdown of existing adult flea and tick populations through its action on the GABAergic nervous system, offering rapid relief from parasitic infestations and reducing immediate allergic responses such as flea allergy dermatitis (FAD) [1]. However, this adulticidal activity alone does not address the substantial reservoir of pre-adult stages (eggs, larvae, pupae) that often represent up to 90% of the total parasite population in the environment. This limitation is effectively countered by the incorporation of IGRs, which exert prolonged suppression of parasite population regeneration by preventing the development of immature stages into reproductive adults [2].
The theoretical synergism between these compound classes arises from their orthogonal mechanisms of action, which significantly reduces the likelihood of cross-resistance development. While this compound targets neurotransmitter-gated ion channels in the nervous system, IGRs interfere with endocrine-regulated developmental processes or cuticle biosynthesis [1] [2]. This multi-target approach is particularly valuable in managing field populations where resistance to single-mode-of-action insecticides has been documented.
The molecular interactions between this compound and IGRs occur at the level of key physiological pathways in target parasites. The following diagram illustrates the complementary mechanisms of action:
Figure 1: Complementary Mechanisms of this compound and IGRs in Ectoparasite Control
At the biochemical level, combination treatments may induce complex responses in exposed parasites. Research has demonstrated that insects exposed to sublethal concentrations of IGRs exhibit significant alterations in metabolic enzyme activities, including increased esterase and glutathione S-transferase levels, which represent detoxification mechanisms [6]. Additionally, IGR exposure leads to reduced energy reserves, as evidenced by decreased glycogen, protein, and triglyceride levels in treated larvae, potentially enhancing their susceptibility to neuroactive insecticides like this compound [6].
The histopathological effects of IGRs further contribute to the combination's efficacy. Studies on Musca domestica larvae treated with IGRs revealed severe midgut epithelial damage, including cellular deformation, loss of columnar structure, and disintegration of the peritrophic membrane [4]. These structural compromises may enhance cuticular penetration of this compound, potentially increasing its bioavailability to target nervous tissues and thereby enhancing overall efficacy.
Objective: To evaluate potential synergistic, additive, or antagonistic effects between this compound and selected IGRs against target ectoparasites under controlled laboratory conditions.
Materials and Reagents:
Procedure:
Objective: To assess the therapeutic and preventive efficacy of this compound-IGR combinations against natural and experimental infestations of fleas and ticks in dogs.
Materials and Animals:
Procedure:
Table 2: Protocol for Assessing Combination Effects on Flea Life Cycle Stages
| Life Stage | Assessment Method | Evaluation Parameters | Timing |
|---|---|---|---|
| Adult | In vivo infestation | Percent reduction relative to controls | 24h, 48h post-treatment |
| Egg | Collection and incubation | Hatch rate, morphological abnormalities | 3-5 days post-oviposition |
| Larva | Rearing in media | Mortality, development time, morphological defects | 7-14 days post-hatching |
| Pupa | Emergence monitoring | Adult emergence rate, deformities | 14-21 days post-pupation |
Objective: To characterize sublethal physiological effects and biochemical alterations induced by this compound-IGR combinations in target ectoparasites.
Materials and Reagents:
Procedure:
Objective: To evaluate the selectivity of this compound-IGR combinations against non-target species, particularly beneficial insects and mammalian systems.
Materials and Test Systems:
Procedure:
Research indicates that IGRs generally exhibit favorable safety profiles toward vertebrates, with methoxyfenozide and tebufenozide demonstrating particularly low toxicity to beneficial hymenopteran parasitoids [5]. However, certain IGRs such as pyriproxyfen and diflubenzuron showed significantly higher toxicity to non-target species, highlighting the importance of selective IGR choice in combination therapies [5].
Objective: To characterize the absorption, distribution, and elimination kinetics of this compound-IGR combinations and assess formulation stability.
Materials and Equipment:
Procedure:
Table 3: Analytical Parameters for Simultaneous Quantification of this compound and IGRs
| Compound | HPLC Column | Mobile Phase | Retention Time (min) | Detection Method | LOQ (ng/mL) |
|---|---|---|---|---|---|
| This compound | C18, 150×4.6mm | Acetonitrile:Water (70:30) | 8.7 | UV 290nm | 1.0 |
| Pyriproxyfen | C18, 150×4.6mm | Acetonitrile:Water (80:20) | 6.2 | UV 254nm | 0.5 |
| Lufenuron | C18, 150×4.6mm | Methanol:Water (85:15) | 9.3 | UV 210nm | 0.8 |
| Methoxyfenozide | C18, 150×4.6mm | Acetonitrile:Water (65:35) | 7.1 | UV 250nm | 0.3 |
This compound is a phenylpyrazole insecticide and acaricide used in veterinary medicine for controlling external parasites on dogs, such as fleas and ticks [1] [2]. It is chemically analogous to fipronil and acts as a non-systemic, contact parasiticide [1] [3]. It is marketed under the brand name Prac-tic as a topical spot-on solution [1] [2].
This compound exerts its insecticidal and acaricidal effects by targeting the nervous system of parasites [4]. The compound is a GABA-gated chloride channel inhibitor [1]. It binds to GABA-A receptors in the nerve cells of fleas and ticks, blocking the passage of chloride ions [1] [4]. This inhibition disrupts normal nervous function, leading to uncontrolled neuronal excitation, hyperstimulation, and death of the parasite [1] [4]. Its higher binding affinity for invertebrate GABA receptors compared to those in vertebrates accounts for its selective toxicity [4].
The diagram below illustrates this signaling pathway.
This compound demonstrates high efficacy against adult cat fleas (Ctenocephalides felis) and several tick species. A single topical application provides rapid and long-lasting control.
The table below summarizes cumulative efficacy over 30 days for common tick species [6].
| Tick Species | Cumulative Efficacy (30 Days) |
|---|---|
| Ixodes ricinus | 100% |
| Rhipicephalus sanguineus | 100% |
| Dermacentor reticulatus | 98.9% |
The following protocols are synthesized from published, controlled studies evaluating this compound efficacy [5] [6].
1. Objective: To evaluate the speed of kill and residual efficacy of a single topical application of 12.5% this compound against adult cat fleas on dogs.
2. Animals: Use healthy adult dogs (e.g., Beagles) of both sexes, infested with a known number of adult fleas.
3. Treatment:
- Test Group: Topically apply this compound spot-on solution at a minimum dose of 12.5 mg/kg to the skin between the shoulder blades.
- Control Group: Leave untreated or treat with a placebo solution.
4. Infestation and Assessment:
- Infect all dogs with approximately 100 unfed adult cat fleas at predetermined intervals pre- and post-treatment.
- Count live fleas on each dog at specific timepoints after infestation.
- Calculate percent efficacy at each timepoint using Abbott's formula: ((C - T)/C) * 100, where C is the mean number of live fleas on control dogs and T is the mean number on treated dogs.
5. Data Collection: Conduct flea counts at 48 hours post-infestation on days 7, 14, 21, 28, and 30 post-treatment to assess residual efficacy [5].
The workflow for this protocol is outlined below.
1. Objective: To determine the efficacy of a single topical application of 12.5% this compound against various tick species on dogs over 30 days. 2. Animals: Use healthy adult dogs (e.g., Beagles or mixed breeds) of both sexes. 3. Treatment: - Test Group: Apply this compound spot-on topically at ≥12.5 mg/kg. - Control Group: Leave untreated or treat with a placebo. 4. Infestation and Assessment: - Infect each dog with 50 unfed adult ticks of a specific species before treatment and at multiple timepoints after treatment. - Count attached and unattached surviving ticks 48 hours after each infestation. - Calculate efficacy for each timepoint and cumulative efficacy for the entire 30-day period. 5. Data Collection: Perform infestations and tick counts at intervals such as days 7, 14, 21, 28, and 30 post-treatment [6].
This compound is generally well-tolerated by dogs at the therapeutic dose, but overdosing can cause adverse effects, primarily related to the central nervous system [6] [4].
This compound presents specific environmental risks that require careful management.
This compound is a valuable ectoparasiticide for dogs, offering rapid and sustained control of fleas and ticks through a well-defined GABA-mediated mechanism. Its favorable safety profile at therapeutic doses is complemented by clear protocols for evaluating efficacy in research settings. Researchers should adhere to appropriate dosing and safety guidelines to minimize risks, particularly concerning overdosing and environmental impact.
This compound is a veterinary medication used for dogs against external parasites like fleas and ticks [1]. It belongs to the phenylpyrazole chemical class and acts as an insecticide and acaricide [1].
Its primary mode of action is through contact, and it is rapidly distributed through a dog's hair coat after topical application. It works by inhibiting γ-aminobutyric acid (GABA)-gated chloride channels (GABAA receptors) in the nervous system of parasites. This inhibition disrupts normal nerve function, leading to uncontrolled hyperactivity of the central nervous system and ultimately death of the flea or tick [1].
The diagram below illustrates this target and effect.
One controlled laboratory study investigated the efficacy of a single treatment with a 12.5% this compound topical solution against three species of ticks on dogs [2]. The key findings are summarized in the table below.
| Tick Species | Cumulative Efficacy over 30 Days | Study Details |
|---|
| Ixodes ricinus | 100% [2] | Animals: 8 treated Beagles Infestation: 50 unfed adult ticks per dog, applied at various times before and after treatment Assessment: Count of live ticks 48 hours after infestation | | Rhipicephalus sanguineus | 100% [2] | Animals: 8 treated mixed-breed dogs Infestation: 50 unfed adult ticks per dog, applied at various times before and after treatment Assessment: Count of live ticks 48 hours after infestation | | Dermacentor reticulatus | 98.9% [2] | Animals: 8 treated Beagles Infestation: 50 unfed adult ticks per dog, applied at various times before and after treatment Assessment: Count of live ticks 48 hours after infestation |
The study reported that the product was well tolerated by all animals [2].
Given the chemical structure of pyriprole (C₁₈H₁₀Cl₂F₅N₅S) and its status as a non-systemic insecticide, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is highly recommended for sensitive and selective quantification, especially in complex biological or environmental matrices [1] [2].
The table below outlines the key parameters for a potential LC-MS/MS method:
| Parameter | Proposed System / Condition |
|---|---|
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Chromatographic Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.7 µm) [1] |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: Methanol or Acetonitrile [1] |
| Ionization Mode | Electrospray Ionization (ESI) in negative mode [1] |
| Mass Analyzer | Triple Quadrupole (MRM mode) |
| Sample Preparation | Solid-Phase Extraction (SPE) or Dispersive SPE for complex matrices [1] [3] |
Once a preliminary method is developed, it must be rigorously validated. The following workflow and parameters are based on international guidelines [4] [1].
The table below summarizes the typical experiments and acceptance criteria for each validation parameter [4] [1] [5].
| Validation Parameter | Experimental Procedure | Acceptance Criteria |
|---|---|---|
| Specificity/Selectivity | Analyze blank matrix and spiked samples to confirm no interference at the retention time of this compound. | Interference ≤ 20% of LLOQ area for analyte and ≤ 5% for internal standard [1]. |
| Linearity & Range | Analyze a minimum of 5-6 standard solutions across the expected concentration range. | Correlation coefficient (r²) ≥ 0.990 [1]. |
| Accuracy & Recovery | Analyze QC samples at multiple concentrations (low, mid, high) in replicate. Compare measured vs. spiked concentration. | Accuracy within ±15% bias; Recovery consistent and reproducible [1]. |
| Precision | Intra-day: Replicate analyses within a single run. Inter-day: Analyses over multiple days. | Precision (%RSD) ≤15% [1]. |
| Sensitivity (LOD/LOQ) | Determine the lowest concentration that can be reliably detected (LOD) and quantified (LOQ) with specified precision and accuracy. | LOD: Signal-to-noise ≥ 3. LOQ: Signal-to-noise ≥ 10, with precision and accuracy ≤20% [3]. |
| Robustness | Deliberately introduce small changes in method parameters (e.g., mobile phase pH, column temperature, flow rate). | The method should remain unaffected by small, deliberate variations [4]. |
Experimental data from controlled studies on dogs demonstrate that a single application of a 12.5% pyriprole spot-on solution provides rapid and persistent efficacy against ticks and fleas. Its efficacy is not adversely affected by shampooing or washing after application [1].
The table below summarizes quantitative efficacy data from induced-infestation studies, assessed 48 hours after challenge.
Table 1: Efficacy of a 12.5% this compound Topical Solution against Ticks and Fleas on Dogs
| Parasite Species | Study Duration | Efficacy Range | Impact of Shampooing/Washing |
|---|---|---|---|
| Brown Dog Tick (Rhipicephalus sanguineus) | 30 days | 100% to 99.3% [1] | No reduction in efficacy after shampooing 2 days post-treatment and weekly washings [1]. |
| Brown Dog Tick (Rhipicephalus sanguineus) | 30 days | 100% to 96.8% [1] | No negative impact from a single wash 8 hours post-treatment or a single shampoo 24 hours post-treatment [1]. |
| Cat Flea (Ctenocephalides felis) | 30 days | 100% at all time points [1] | Weekly washings did not diminish efficacy [1]. |
| Cat Flea (Ctenocephalides felis) | 35 days (5 weeks) | 100% to 99.8% [1] | Shampooing 24 hours after treatment did not reduce efficacy [1]. |
Additional research supports that treatment with this compound can interrupt established adult flea infestations, while monthly application prevents reinfestation [2].
For researchers aiming to replicate or validate these studies, the following outlines the core methodologies employed in the cited research.
Protocol 1: General Efficacy and Persistence Study for Ectoparasiticides
This protocol is adapted from methods used in multiple this compound studies [1] and is standard for evaluating topical parasiticides.
1. Animal Model and Allocation
2. Treatment Administration
3. Parasite Infestation and Assessment
Protocol 2: Evaluating the Impact of Shampooing on Product Persistence
This protocol tests the robustness of the formulation under realistic conditions [1].
The experimental workflow for these protocols is summarized in the diagram below.
This compound belongs to the phenylpyrazole class of insecticides, which act by non-competitively blocking glutamate-activated chloride channels (GluCls) in the nervous system of invertebrates [2]. This mechanism leads to neuronal hyperexcitation and death of the parasite. The specific signaling pathway disruption is illustrated below.
| Potential Cause | Description & Evidence | Investigative Approach |
|---|---|---|
| Incorrect Application | Topical spot-on efficacy depends on proper skin application. This compound spreads through the skin via sebaceous glands [1]. | Review application technique: apply directly to skin, part coat, avoid bathing around treatment [1]. |
| Insufficient Dosage | Efficacy is dose-dependent. Approved doses for dogs are 12.5 to 30.6 mg/kg [1]. | Confirm the calculated dose matches the animal's weight and the product's concentration [1]. |
| Pharmacokinetic Factors | Lipophilic compound; slow release from skin sebaceous glands provides long residual activity [1]. | Assess if reinfestation is mistaken for failure; full efficacy may take 1-2 days [1]. |
| Emerging Resistance | No confirmed resistance reports [1]. Phenylpyrazoles (fipronil) have seen resistance concerns. | Conduct bioassays: compare parasite survival in this compound-treated vs. control groups [2] [3]. |
Q: What is this compound's specific molecular target? A: this compound is a phenylpyrazole that acts as a non-systemic, contact insecticide and acaricide. Its primary mechanism of action is the antagonism of the GABA-gated chloride channels (GABAA receptors) in the nervous system of invertebrates. This inhibition leads to neuronal hyperexcitation, paralysis, and death of the parasite [4] [1].
Q: Against which parasites is this compound proven effective? A: Controlled studies have demonstrated high efficacy against:
Q: What is the established speed of kill and duration of protection? A: Evidence indicates:
For researchers needing to validate efficacy or investigate resistance, here are standard experimental methodologies derived from the literature.
This design is based on controlled laboratory infestations described in the search results [2] [3].
Key Methodological Details:
While not detailed in the results for this compound specifically, this workflow is a standard approach for contact insecticides.
Key Methodological Details:
The table below summarizes the primary mechanism and type of resistance identified for this compound.
| Resistance Mechanism | Target Site | Genetic Basis | Resistance Type |
|---|---|---|---|
| Target-site insensitivity | GABA-gated chloride channel (Rdl subunit) | Point mutations in the Rdl gene, particularly at position A301 (replacements with Gly or Ser) [1] | Cross-resistance between cyclodiene (e.g., dieldrin) and phenylpyrazole (e.g., this compound, fipronil) insecticides [1] |
This method determines if a pest population has increased tolerance to this compound.
This protocol identifies the presence of known resistance-conferring mutations in individual insects.
The core principle is to use multiple, complementary tactics to reduce selection pressure for resistant genes.
The diagram below illustrates the core concepts of target-site resistance to this compound and the relationship between the insect's genotype and its observed phenotype in a bioassay.
This compound Resistance Mechanism
The workflow below outlines the key steps for confirming and characterizing resistance in a field population, from initial observation to implementation of a new management strategy.
Resistance Detection Workflow
For researchers, understanding the core characteristics of this compound is the first step in troubleshooting. The table below consolidates key identification and physical data [1] [2].
| Property | Description |
|---|---|
| IUPAC Name | 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-((difluoromethyl)thio)-5-((pyridin-2-ylmethyl)amino)-1H-pyrazole-3-carbonitrile [1] |
| Chemical Formula | C₁₈H₁₀Cl₂F₅N₅S [1] [2] |
| Molar Mass | 494.27 g·mol⁻¹ [1] [2] |
| Veterinary Use | Spot-on treatment for external parasites (fleas, ticks) on dogs [2] |
| Mode of Action | GABA-gated chloride channel antagonist (GABAA receptor inhibitor); causes uncontrolled nervous system activity in parasites [1] [2] |
| Physical State | Pale yellow liquid [1] |
Without existing protocols, you can build your troubleshooting guides by systematically deconstructing the drug's application pathway. The diagram below maps this investigative process.
The specific data for a ready-made technical support center appears to be a gap in the publicly available literature. Here is how you can proceed to gather this critical information:
The table below summarizes the known physical and chemical properties of pyriprole relevant to its storage and handling [1] [2].
| Property | Value / Description | Relevance to Storage & Handling |
|---|---|---|
| Chemical Formula | C₁₈H₁₀Cl₂F₅N₅S [1] | - |
| Molecular Mass | 494.27 g/mol [1] | - |
| Physical State | Pale yellow liquid [1] | A visual indicator; changes may suggest degradation. |
| Recommended Storage | -20°C [2] | Critical for maintaining long-term stability. |
| Stability | Stable under recommended storage conditions [2]. | Confirms stability when stored properly. |
| Incompatible Materials | Oxidizing agents, Reducing agents, Water [2] | Guides safe handling and prevents destabilizing interactions. |
For safe laboratory handling, follow these guidelines based on the available safety data [2]:
What are the key stability issues to be aware of? this compound is stable when stored correctly, but it is incompatible with oxidizing agents, reducing agents, and water. Exposure to these could lead to decomposition or hazardous reactions [2].
What is the recommended storage condition? this compound should be stored at -20°C [2]. Containers must be kept tightly closed to prevent exposure to air and moisture.
What is the appearance of this compound, and what does it indicate? It is described as a pale yellow liquid [1]. Any significant change in this appearance (e.g., darkening, separation, or solidification) in a properly stored sample may indicate contamination or degradation.
The diagram below outlines a logical approach to assess this compound stability in a laboratory setting, based on general principles and the specific information available.
The following table summarizes the key technical information available for this compound, which can serve as a foundation for further experimental design.
| Property/Category | Details |
|---|---|
| IUPAC Name | 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[(difluoromethyl)sulfanyl]-5-[(pyridin-2-ylmethyl)amino]-1H-pyrazole-3-carbonitrile [1] [2] |
| Chemical Formula | C₁₈H₁₀Cl₂F₅N₅S [1] [3] |
| Molecular Mass | 494.27 g/mol [1] |
| Chemical Class | Phenylpyrazole [1] [4] |
| Primary Mode of Action | GABA-gated chloride channel antagonist (GABAA receptor inhibitor) [1] [5] |
| Primary Use | Non-systemic ectoparasiticide for dogs (insecticide & acaricide) [1] [4] |
| Application Form | Topical spot-on solution (e.g., brand name Prac-tic) [1] [4] |
| Efficacy Against | Fleas (Ctenocephalides felis) and ticks (e.g., Rhipicephalus sanguineus, Ixodes ricinus, Dermacentor variabilis) [4] |
| Dosing in Dogs | 12.5 mg/kg to 30.6 mg/kg, depending on animal weight [4] |
| Acute Oral LD₅₀ (Rat) | >300 mg/kg [4] |
| Acute Dermal LD₅₀ (Rat) | >2000 mg/kg [4] |
This compound is a broad-spectrum insecticide and acaricide that acts on the nervous system of target parasites. Its primary mechanism involves blocking the action of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABAA receptor [4] [5].
The following diagram illustrates this signaling pathway and the site of action for this compound:
While specific synergistic data for this compound is not available in the search results, you can explore this area based on established insecticide combination principles.
Investigate Complementary Modes of Action: A common strategy for synergy is to combine active ingredients with different target sites to reduce the potential for resistance and enhance efficacy [6]. For instance, phenylpyrazoles like this compound affect GABA receptors, so you could investigate combinations with compounds from other classes, such as:
Consult Combination Examples: The MSD Vet Manual notes that fipronil (a closely related phenylpyrazole) is often formulated in combination with methoprene (an insect growth regulator) in commercial products for enhanced control of immature flea stages [5]. This demonstrates a validated synergistic approach within the same chemical class.
For researchers designing experiments to investigate this compound synergies, the following workflow provides a structured approach:
Q1: What is the chemical relationship between this compound and fipronil? this compound is a second-generation phenylpyrazole insecticide and is considered an analog of fipronil [1] [5]. They share a similar core structure and primary mode of action as GABA-gated chloride channel blockers.
Q2: Is this compound approved for use in cats? No. Based on the available data, this compound is approved for use in dogs but not in cats [1] [4].
Q3: Why is there a lack of data on this compound synergies? this compound has a relatively specialized and limited use profile, being developed primarily as a veterinary ectoparasiticide for dogs rather than for broad agricultural use [4]. This may explain the narrower public research scope compared to more widely used insecticides.
Q: Does shampooing or water exposure impact the parasiticidal efficacy of a pyriprole 12.5% topical solution in dogs?
A: No. Controlled laboratory studies demonstrate that a single topical treatment with a 12.5% this compound spot-on formulation maintains high efficacy against repeated infestations of the brown dog tick (Rhipicephalus sanguineus) and the cat flea (Ctenocephalides felis) for at least 30 days, even after repeated shampooing and washing [1].
The table below summarizes the quantitative efficacy findings from key experimental studies.
Table 1: Efficacy of this compound 12.5% Topical Solution After Shampooing/Washing
| Parasite | Washing Protocol | Post-Treatment Assessment Period | Efficacy Range | Citation |
|---|---|---|---|---|
| Brown Dog Tick (R. sanguineus) | Shampooing 2 days post-treatment; weekly washings | 30 days | 99.3% to 100% | [1] |
| Brown Dog Tick (R. sanguineus) | Single wash 8h post-treatment; single shampoo 24h post-treatment | 30 days | 96.8% to 100% | [1] |
| Cat Flea (C. felis) | Weekly washings | 30 days | 100% | [1] |
| Cat Flea (C. felis) | Shampooing 24 hours post-treatment | 5 weeks | 99.8% to 100% | [1] |
Q: What is the scientific basis for this compound's sustained efficacy despite shampooing?
A: The persistence is attributed to this compound's physicochemical properties and pharmacokinetic profile.
The following diagram illustrates this reservoir effect and the experimental workflow used to validate it.
For researchers aiming to replicate or build upon these findings, here are the detailed methodologies from the cited studies.
Protocol 1: Efficacy Against Ticks with Repeated Shampooing [1]
Protocol 2: Efficacy Against Fleas with Post-Treatment Shampooing [1]
Understanding the molecular basis of this compound's action provides context for its robust performance.
When designing experiments involving topical parasiticide efficacy:
The table below summarizes the core information on these insecticides.
| Attribute | Pyriprole | Fipronil |
|---|---|---|
| Chemical Class | Phenylpyrazole derivative [1] | Phenylpyrazole [2] [3] [4] |
| Primary Mode of Action | GABA-gated chloride channel antagonist [1] | GABA-gated chloride channel antagonist [2] [3] [4] |
| Documented Cross-Resistance | Not explicitly documented in search results, but highly probable with fipronil resistance. | Yes, documented in various insects (e.g., bed bugs, cockroaches, planthoppers) [5] [6] [7]. |
| Known Resistance Mechanisms | Not specified in available data. | 1. Target-site mutation (A302S/Rdl) [6] [7]. 2. Enhanced metabolic detoxification [6]. |
For researchers investigating cross-resistance in the lab, here are established methodologies.
You can determine resistance levels using two primary bioassay techniques. The procedures below are adapted from studies on fipronil resistance in other insects and can be applied to this compound [5] [8].
Topical Application Bioassay
Feeding Bioassay
Once resistance is detected, these protocols can help identify the cause.
Synergist Assays This assay determines if metabolic enzymes are contributing to resistance.
Molecular Detection of Target-Site Mutation (Rdl A302S) The A302S (also known as A301S in some species) mutation in the Rdl gene is a well-characterized mechanism conferring cross-resistance between dieldrin and fipronil [6] [7].
The following diagram illustrates the logical workflow for a comprehensive cross-resistance investigation.
If my pest population is resistant to fipronil, should I assume this compound will be ineffective? Yes, you should operate under this assumption. this compound is a derivative of fipronil and shares the same primary target site [1]. Cross-resistance between fipronil and other phenylpyrazoles is well-documented [5]. It is highly likely that a mechanism conferring resistance to fipronil (both metabolic and target-site) will also confer resistance to this compound.
The efficacy of this compound seems to be declining in my lab strain. What is the first mechanism I should check for? The most probable and easily identifiable cause is the A302S (Rdl) target-site mutation. This mutation is known to cause broad cross-resistance between cyclodienes (like dieldrin) and phenylpyrazoles (like fipronil and, by extension, this compound) [6] [7]. Begin with molecular genotyping for this mutation.
My synergist assay with PBO significantly reduced resistance to this compound. What does this mean? This result strongly indicates that cytochrome P450 monooxygenases are a major mechanism of metabolic resistance in your strain [6]. Your research should then focus on identifying the specific P450 genes that are overexpressed.
The table below summarizes the known chemical properties of this compound that influence its environmental behavior [1] [2].
| Property | Value / Description | Significance for Environmental Fate |
|---|---|---|
| Chemical Formula | C₁₈H₁₀Cl₂F₅N₅S [1] | - |
| Molecular Weight | 494.27 g·mol⁻¹ [1] | - |
| Octanol-Water Partition Coefficient (Log P) | 6.46438 [2] | High lipophilicity; indicates high potential to bioaccumulate in fatty tissues and sorb to organic matter in soil and sediment. |
| Vapor Pressure | No data available [1] | Unknown potential for volatilization into the atmosphere. |
| Water Solubility | No data available [1] | Unknown mobility and bioavailability in aquatic environments. |
| Stability | Not fully characterized [2] | - |
Based on its high Log P value, this compound is expected to strongly adsorb to soil and sediment and has a high potential for bioaccumulation [3]. Data on its degradation in soil, water, or via sunlight (photolysis) is not available [1].
Due to the lack of specific data, researchers must determine this compound's persistence experimentally. Below are core methodologies based on standard environmental fate studies.
This test determines the rate at which this compound degrades in soil.
This test assesses the breakdown of this compound by sunlight in water.
This test evaluates the chemical stability of this compound in water at different acidities.
The following diagram illustrates the logical workflow for a comprehensive environmental fate testing program for this compound.
Q1: What is the primary concern regarding this compound's high Log P value? A high Log P (6.46) indicates that this compound is highly lipophilic. The primary concern is a significant potential for bioaccumulation in the food chain and strong adsorption to soil and sediment, reducing its mobility in water but potentially leading to long-term reservoirs in the environment [3] [5].
Q2: Could this compound produce transformation products of toxicological concern? Yes. During degradation studies (especially photolysis and biodegradation), it is critical to identify and assess the toxicity of transformation products. For instance, some pesticides break down into products that are equally or more toxic than the parent compound (e.g., endosulfan sulfate from endosulfan) [4] [5]. Always include analytical methods capable of detecting and identifying major metabolites.
The table below summarizes the core characteristics and efficacy data of Pyriprole and Fipronil against cat fleas (Ctenocephalides felis).
| Feature | This compound | Fipronil |
|---|---|---|
| Chemical Class | Phenylpyrazole [1] | Phenylpyrazole [1] |
| Mode of Action | GABA-gated chloride channel antagonist [1] | GABA-gated and glutamate-gated chloride channel antagonist [2] [1] |
| Formulation | Topical spot-on (12.5% or 15% w/v) [3] [4] | Topical spot-on (10% w/v) [5] [6] [7] |
| Standard Efficacy | >95% for 30 days post-treatment [3] | >95% for 35-37 days post-treatment [5] [7] |
| Speed of Kill | Rapid; interrupts established infestations [3] [8] | Rapid adulticidal activity [6] [7] |
| Effect on Flea Lifecycle | Kills adult fleas before egg laying for ≥30 days; debris from treated dogs reduces larval development for 2 weeks [3] | Primarily adulticidal. When combined with (S)-methoprene, provides ovicidal activity and inhibits adult flea emergence for 8-12 weeks [5] |
Understanding the methodology behind the data is crucial for critical evaluation.
A 2008 randomized controlled trial evaluated a 12.5% this compound topical solution on dogs [3].
Multiple studies have assessed fipronil's performance, often in combination with insect growth regulators like (S)-methoprene.
Both this compound and fipronil target the nervous systems of insects, but with nuanced differences in their molecular targets, as illustrated below.
Figure 1: Comparative molecular targets of this compound and fipronil in cat fleas. Both are phenylpyrazoles that bind to and block GABA-gated chloride channels [1]. Fipronil also has a documented, though less potent, inhibitory effect on glutamate-gated chloride channels [2]. This disruption of normal chloride influx leads to uncontrolled neuronal firing, hyperexcitation, and eventual death of the parasite.
For researchers and drug development professionals, the following points are critical:
The table below summarizes the key characteristics of this compound and spinosad based on the available data.
| Feature | This compound | Spinosad |
|---|---|---|
| Chemical Class | Phenylpyrazole [1] | Spinosyn (fermentation-derived macrocyclic lactone) [2] [3] |
| Primary Mode of Action | Binds to GABA- and glutamate-gated chloride channels, leading to hyperexcitability [1]. | Primarily targets nicotinic acetylcholine receptors (nAChRs); also acts as a GABA agonist, causing hyperexcitation, paralysis, and death [2] [3]. |
| Efficacy Spectrum (Documented) | Ticks: Ixodes ricinus, Dermacentor reticulatus, Rhipicephalus sanguineus [4]. Fleas: Ctenocephalides felis (cat flea) [5]. Mites: Psoroptes ovis, Leporacarus gibbus [6]. | Fleas: Ctenocephalides felis on dogs [7]. Lice: Pediculosis capitis (head lice) in humans [3]; chewing and sucking lice on cattle [8]. Mosquitoes: Aedes aegypti larvae [9]. Scabies: Sarcoptes scabiei in humans [10]. | | Representative Efficacy Data | Ticks: 100% efficacy against I. ricinus and R. sanguineus, 98.9% against D. reticulatus over 30 days in dogs [4]. Mites: 100% efficacy against P. ovis and L. gibbus in rabbits 35 days post-treatment [6]. | Fleas: 98.6% efficacy 28 days post-treatment in dogs; significant flea knockdown within 3 hours [7]. Lice: 84.6-86.7% cure rate for head lice in humans vs. 42.9-44.9% for permethrin [3]. Scabies: 78.1% complete cure rate in humans vs. 39.6% for vehicle control [10]. | | Application Forms | Topical spot-on solution [4] [1] | Oral chewable tablet for dogs [7], topical suspension for humans [3] [10], pour-on and spray for cattle [8] |
Here are the methodologies from key studies for each compound, which highlight the different experimental approaches used in the literature.
Against Ticks on Dogs [4]:
Against Mites on Rabbits [6]:
Speed of Flea Knockdown on Dogs [7]:
Against Head Lice in Humans [3]:
The following diagrams illustrate the distinct neuronal pathways targeted by this compound and spinosad.
The evidence shows that both this compound and spinosad are effective ectoparasiticides, but they differ significantly:
The following table summarizes the key safety and toxicological data for this compound, primarily derived from animal studies [1].
| Parameter | Findings for this compound |
|---|---|
| Acute Oral LD₅₀ (rats) | >300 mg/kg [1] |
| Acute Dermal LD₅₀ (rats) | >2000 mg/kg [1] |
| Primary Toxicity Target | Central Nervous System (CNS) [1] |
| Mechanism of Action | Inhibition of GABA-gated chloride channels in nerve cells [1] |
| Most Frequent Symptoms (Overdose) | Ataxia (uncoordinated movements), trembling, convulsions, seizures, hyperreactivity, difficult breathing [1] |
| Sensitivity in Young Animals | Reported to be higher [1] |
| Common Side Effects (at therapeutic dose) | Transient local skin reactions (itching, hair loss), hypersalivation after licking [1] |
| Antidote | No specific antidote [1] |
The table below places this compound's safety data in context with Fipronil, another second-generation phenylpyrazole insecticide [2] [3].
| Parameter | This compound | Fipronil |
|---|---|---|
| Acute Oral LD₅₀ (rats) | >300 mg/kg [1] | 97 mg/kg [2] |
| Acute Dermal LD₅₀ (rats) | >2000 mg/kg [1] | >2000 mg/kg [2] |
| Toxicosis in Dogs & Cats | Generally well-tolerated; overdose symptoms are transient [1] | Poisoning occurs, mainly from accidental ingestion; shows neurotoxicity [2] |
| Toxicity in Rabbits | Information not specified in sources | Reported to be rather toxic [2] |
| Environmental Toxicity | Highly toxic to aquatic invertebrates [1] | One photometabolite (fipronil desulfinyl) is more toxic than the parent compound [2] |
The safety data for this compound is supported by specific experimental studies. Here are the methodologies for some of the key experiments cited [1]:
28-Day Repeated Dose Oral Toxicity (Rats)
6-Month Topical Tolerance (Dogs)
Single-Dose Overdose Study (Dogs)
These experimental protocols provide a basis for understanding the conditions under which this compound's safety was evaluated.
This compound and other phenylpyrazoles exert their insecticidal and potential toxic effects by disrupting the nervous system. The following diagram illustrates this mechanism and the resulting neurotoxic symptoms [1] [2].
The table below summarizes the key information found on this compound. Please note that this data is not recent and its regulatory status may have changed.
| Attribute | Details on this compound |
|---|---|
| Chemical Class | Phenylpyrazole insecticide (analogue of fipronil) [1]. |
| Mode of Action | Targets GABA-gated chloride channels in the nervous system, causing uncontrolled neural activity and death in parasites [1]. It is a non-systemic, broad-spectrum ectoparasiticide [1]. |
| Primary Veterinary Use | Treatment of external parasites like fleas on dogs and cats [1]. |
| Example Formulation | Prac-tic Spot On Solution for Dogs [1]. |
| Efficacy Data | One study indicates treatment can interrupt an established adult flea infestation on dogs, and monthly use can prevent reinfestation [2]. |
| Regulatory Status (Historical Data) | EU: Approved [1]. UK/GB: Not approved (as of the database entry) [1]. |
A meaningful cost-benefit analysis cannot be constructed due to the absence of the following critical data:
For a rigorous comparison, you would need to design experiments that generate the missing data. Below is a proposed high-level workflow for generating a comparative analysis.
The table below compares the fundamental characteristics of pyriprole and metaflumizone.
| Property | This compound | Metaflumizone |
|---|---|---|
| Chemical Class | Phenylpyrazole [1] | Semicarbazone [2] |
| Mode of Action | GABAA receptor blocker [1] | Sodium channel blocker (SCBI) [3] [2] |
| Molecular Target | Inhibits GABA-gated chloride channels [1] | Binds to slow-inactivated sodium channels [2] |
| Biological Effect | Uncontrolled nervous system activity, paralysis, and death [1] | Paralysis (flaccid) and death [2] |
| Primary Use | Treatment of external parasites like fleas on dogs and cats [1] | Broad-spectrum insecticide; veterinary treatment for fleas and ticks [2] |
| Formulation Example | Spot-on solution [1] | Spot-on solution (e.g., with amitraz) [4] [2] |
The available data on the effectiveness of these compounds, particularly against specific vectors, is mixed.
| Compound / Study | Target Pest | Key Finding on Efficacy / Residual Activity |
|---|
| This compound [4] | Sandflies (Phlebotomus perniciosus) | • No anti-feeding effect observed on dogs. • Sandfly mortality effect was under 20% at 1 and 7 days post-treatment. | | Metaflumizone (+ Amitraz) [4] | Sandflies (Phlebotomus perniciosus) | • A very poor anti-feeding effect (approximately 7%). • Sandfly mortality effect was under 20% at 1 and 7 days post-treatment. | | Metaflumizone (Plant Use) [5] | Residue Dissipation (Not Efficacy) | • In a study on Aster scaber, the half-life of metaflumizone was 4.5 to 5.9 days, indicating its persistence on crops. |
A 2008 study concluded that due to their poor performance, neither this compound nor the metaflumizone-amitraz formulation could be recommended for use in programs to prevent leishmaniosis (a disease transmitted by sandflies) [4].
The insecticides have distinct molecular mechanisms. This compound targets the GABA receptor in the nervous system, while metaflumizone targets voltage-gated sodium channels.
Given the gaps in the available search results, you may need to conduct a deeper investigation:
The table below summarizes experimental data on this compound's efficacy from controlled studies. The cumulative efficacy is measured over a period of up to 35 days following a single topical application.
| Parasite | Host Species | Cumulative Efficacy | Key Findings | Citation |
|---|---|---|---|---|
| Cat Flea (Ctenocephalides felis) | Dog | 99.8% - 100% | Speed of kill can interrupt established infestations; efficacy persists after shampooing. [1] [2] | |
| Castor Bean Tick (Ixodes ricinus) | Dog | 100% | Efficacy maintained throughout the 30-day evaluation period. [3] | |
| Brown Dog Tick (Rhipicephalus sanguineus) | Dog | 96.8% - 100% | High efficacy maintained even after repeated washing and shampooing. [3] [2] | |
| Marsh Tick (Dermacentor reticulatus) | Dog | 98.9% | Highly effective over the 30-day post-treatment period. [3] | |
| Ear Mite (Psoroptes ovis) | Rabbit | 100% | Effective control; also led to remission of psoroptic scabies lesions. [4] | |
| Fur Mite (Leporacarus gibbus) | Rabbit | 100% | Fully effective in controlling this mite in co-infested animals. [4] |
The efficacy data presented above is derived from standardized experimental methodologies. Here are the typical protocols used in these studies.
Understanding how a product works is crucial for comparing it with other agents. This compound is a phenylpyrazole insecticide and acaricide, an analog of fipronil [5].
For researchers and drug development professionals, the available data suggests several points for consideration:
Please note that the information found and presented here is primarily from studies conducted between 2008 and 2013. For the most current research and regulatory status in your region, consulting up-to-date databases is highly recommended.
This compound is a veterinary insecticide and acaricide from the phenylpyrazole class. Its primary mode of action is summarized below [1].
This contact-based action means parasites are killed upon exposure to the treated animal's hair coat, which helps in rapidly controlling existing infestations and preventing new ones [1].
The following table summarizes key efficacy data for this compound from controlled studies.
| Parasite | Efficacy Claim | Host | Key Supporting Data |
|---|---|---|---|
| Cat Flea (Ctenocephalides felis) | Rapid kill; minimum 4 weeks protection from reinfestation [2] [1]. | Dog | 12.5% spot-on provides "rapid, long-lasting efficacy," disrupting flea life cycle by killing adults before egg laying for at least 30 days [2]. |
| Ticks (I. ricinus, D. reticulatus, R. sanguineus) | High efficacy for 30 days post-single application [3]. | Dog | Cumulative efficacy over 30 days was 100% for I. ricinus and R. sanguineus, and 98.9% for D. reticulatus [3]. |
| Mites (P. ovis, L. gibbus) | 100% efficacy at 35 days post-treatment [4]. | Rabbit | A single application of this compound was 100% effective in controlling both mite species in naturally infested rabbits [4]. |
The efficacy data for this compound against fleas and ticks were generated through standardized laboratory infestation studies on dogs [3] [2]. The general methodology is outlined below.
Against mites in rabbits, the protocol involved a single treatment of naturally infested animals, with efficacy evaluated based on the presence of live mites in skin scrapings and cerumen samples on days 3, 7, 14, 21, 28, and 35 post-treatment [4].